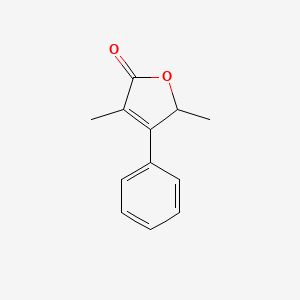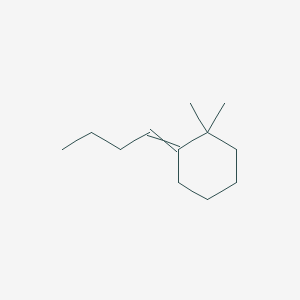
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C21H32O5. It is a derivative of benzaldehyde, characterized by the presence of acetyl, hexyloxy, and hydroxy functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the acetylation of 4,6-bis(hexyloxy)-2-hydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as alkoxides or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-acetyl-4,6-bis(hexyloxy)-2-ketobenzaldehyde or 3-acetyl-4,6-bis(hexyloxy)-2-carboxybenzaldehyde.
Reduction: Formation of 3-acetyl-4,6-bis(hexyloxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with different alkoxy or functional groups.
科学的研究の応用
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4,6-Bis(hexyloxy)-2-hydroxybenzaldehyde: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-4,6-dimethoxy-2-hydroxybenzaldehyde: Contains methoxy groups instead of hexyloxy groups, affecting its solubility and interaction with biological targets.
3-Acetyl-4,6-bis(ethoxy)-2-hydroxybenzaldehyde: Contains ethoxy groups, leading to variations in its chemical and physical properties.
Uniqueness
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of hexyloxy groups enhances its lipophilicity, making it suitable for applications in lipid-based systems and hydrophobic environments .
特性
CAS番号 |
113502-89-9 |
|---|---|
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC名 |
3-acetyl-4,6-dihexoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H32O5/c1-4-6-8-10-12-25-18-14-19(26-13-11-9-7-5-2)20(16(3)23)21(24)17(18)15-22/h14-15,24H,4-13H2,1-3H3 |
InChIキー |
OGEAVRCLNKQUHM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC(=C(C(=C1C=O)O)C(=O)C)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)





![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)

